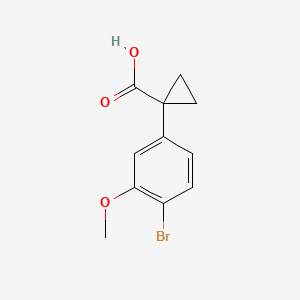

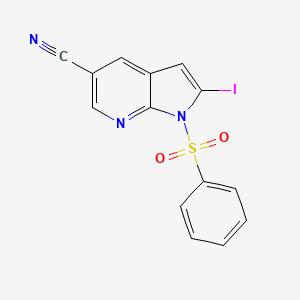

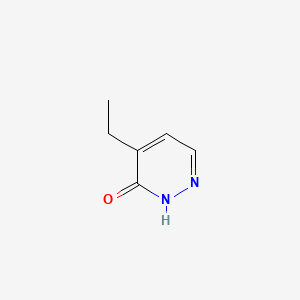

![molecular formula C11H8N2O B567916 [3,4'-Bipyridine]-5-carbaldehyde CAS No. 1214384-36-7](/img/structure/B567916.png)

[3,4'-Bipyridine]-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[3,4’-Bipyridine]-5-carbaldehyde” is a derivative of bipyridine, which is a type of organic compound. Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .

Chemical Reactions Analysis

The chemical reactions involving bipyridine derivatives are diverse and depend on the specific derivative and conditions. For instance, bipyridine compounds strongly coordinate with metal centers, which can decrease catalytic activity in certain reactions .

Applications De Recherche Scientifique

Synthesis of 3- or 4-Arylpyridines

[3,4’-Bipyridine]-5-carbaldehyde can be used in the decarboxylative cross-coupling of both 3-pyridyl and 4-pyridyl carboxylates with aryl bromides, allowing the synthesis of 3- or 4-arylpyridines . These compounds are of interest to pharmacological applications .

Fundamental Components in Various Applications

Bipyridines and their derivatives, including [3,4’-Bipyridine]-5-carbaldehyde, are extensively used as fundamental components in various applications. These include biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .

Luminescent Properties

The compound can be used in the synthesis of tetradentate ligands, merging a carbazole unit with high triplet energy and dimethoxy bipyridine . These are renowned for their exceptional quantum efficiency in coordination with metals like Pt, and are expected to demonstrate remarkable luminescent properties .

Metal-Organic Frameworks (MOFs)

[3,4’-Bipyridine]-5-carbaldehyde can be used in the synthesis of novel metal-organic frameworks (MOFs). For example, a decatungstate incorporated MOF of {[Cu(NPY)2(H2O)]2(W10O32)}·2DMF·3H2O (CuW–NPY; NPY = 3-amino-4,4′-bipyridine) has been synthesized .

Visible-Light-Driven Photocatalysis

The aforementioned MOF (CuW–NPY) synthesized using [3,4’-Bipyridine]-5-carbaldehyde has been used in visible-light-driven photocatalysis .

Safety and Hazards

Orientations Futures

Bipyridine derivatives have been employed in numerous high-tech applications including molecular motors, machines, and switches. They are also abundant in supramolecular chemistry, where they mainly serve as an electro- and photo-sensitive building block as well as a bidentate coordinating ligand . The future directions of research on bipyridine derivatives are likely to continue exploring these areas, with a focus on developing new synthesis methods and understanding the structure-property relationships .

Mécanisme D'action

Target of Action

The primary target of [3,4’-Bipyridine]-5-carbaldehyde is phosphodiesterase-III (PDE-III) . PDE-III is an enzyme that plays a crucial role in cardiac function and peripheral vasodilation .

Mode of Action

As a PDE-III inhibitor, [3,4’-Bipyridine]-5-carbaldehyde prevents the degradation of cyclic adenosine monophosphate (cAMP), resulting in increased cAMP levels . This increase in cAMP levels leads to improved cardiac function and peripheral vasodilation .

Biochemical Pathways

The action of [3,4’-Bipyridine]-5-carbaldehyde affects the β-adrenergic signaling pathway . By inhibiting PDE-III, the compound increases cAMP production, which in turn affects the heart’s contractile function and cardiac output .

Pharmacokinetics

It is known that the compound’s action is influenced by its absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the compound’s bioavailability, determining how much of the drug reaches its target site of action.

Result of Action

The result of [3,4’-Bipyridine]-5-carbaldehyde’s action is an improvement in cardiac function and peripheral vasodilation . This leads to a reduction in total peripheral resistance and an increase in cardiac output .

Action Environment

The action, efficacy, and stability of [3,4’-Bipyridine]-5-carbaldehyde can be influenced by various environmental factors These factors can include the presence of other chemicals, temperature, pH, and the specific characteristics of the biological environment in which the compound is acting

Propriétés

IUPAC Name |

5-pyridin-4-ylpyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-8-9-5-11(7-13-6-9)10-1-3-12-4-2-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFXEBYIABYKGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673537 |

Source

|

| Record name | [3,4'-Bipyridine]-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214384-36-7 |

Source

|

| Record name | [3,4'-Bipyridine]-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

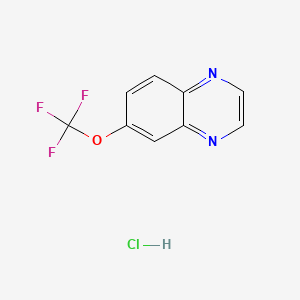

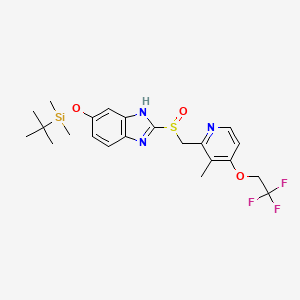

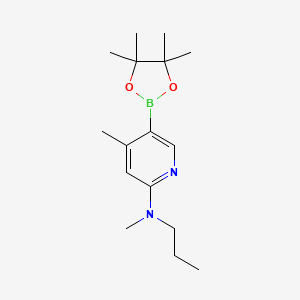

![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567855.png)